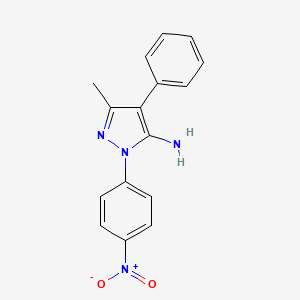

3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine

Descripción

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a central pyrazole ring substituted at positions 1, 3, 4, and 4. The substituents include:

- 1-position: A 4-nitrophenyl group, introducing strong electron-withdrawing properties.

- 3-position: A methyl group.

- 4-position: A phenyl ring.

- 5-position: An amine group.

This compound (CAS Ref: 10-F726085) has been discontinued commercially, limiting its availability for current research .

Propiedades

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-15(12-5-3-2-4-6-12)16(17)19(18-11)13-7-9-14(10-8-13)20(21)22/h2-10H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFAJVJDKJXIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319894 | |

| Record name | 5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

895032-67-4 | |

| Record name | 5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form 4-nitrophenylhydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

Reduction: 3-methyl-1-(4-aminophenyl)-4-phenyl-1H-pyrazol-5-amine.

Substitution: Various halogenated derivatives.

Cyclization: Polycyclic heterocycles with potential biological activity.

Aplicaciones Científicas De Investigación

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties

Mecanismo De Acción

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby blocking its activity. The nitrophenyl group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme .

Comparación Con Compuestos Similares

Substitution Patterns and Electronic Effects

The table below compares substituents and key structural features of analogous pyrazole-based compounds:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in the target compound) enhance reactivity in electrophilic substitutions but reduce solubility.

- Heterocyclic substituents (e.g., thiazole or pyridine ) improve binding affinity in biological systems due to increased π-π interactions.

- Bulkier groups (e.g., tert-butyl in 4h ) may sterically hinder interactions but improve thermal stability.

Challenges :

Structural and Crystallographic Insights

- Target Compound: No crystallographic data are provided, but analogous compounds like 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine crystallize in a triclinic system (space group P1) with unit cell parameters: $ a = 8.5088 \, \text{Å}, \, b = 9.8797 \, \text{Å}, \, c = 10.4264 \, \text{Å} $ $ \alpha = 79.906°, \, \beta = 78.764°, \, \gamma = 86.245° $ .

- Bond Angles and Lengths : In related structures, the pyrazole ring exhibits bond angles close to 120°, with C–C distances averaging $ 1.39 \, \text{Å} $, consistent with aromaticity .

Actividad Biológica

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and findings from various studies.

- Molecular Formula : C₁₆H₁₄N₄O₂

- Molecular Weight : 294.308 g/mol

- CAS Number : 895032-67-4

- Purity : 98.0%

Synthesis

The synthesis of 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. The process often includes:

- Formation of Pyrazole Ring : The initial step usually involves the cyclization of phenyl hydrazine with appropriate carbonyl compounds.

- Nitration : Introduction of the nitrophenyl group through electrophilic substitution.

- Final Coupling : The final product is obtained through coupling reactions that yield the desired pyrazole derivative.

Anticancer Properties

Research has indicated that compounds with a pyrazole backbone exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine can inhibit cell proliferation in various cancer cell lines, including:

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.08 - 12.07 |

| HepG2 (Liver) | 73 - 84 |

| A549 (Lung) | Not specified |

The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

Some studies have reported that pyrazole derivatives can exhibit antioxidant properties, which may help mitigate oxidative stress-related diseases. The introduction of specific substituents on the pyrazole ring enhances these properties, making them suitable candidates for further development in pharmacology .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A recent study evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications at the nitrogen and phenyl positions significantly influenced their efficacy.

- Compound 5 from this series was highlighted for its potent inhibitory effects on tubulin polymerization and was found to be effective against multiple cancer types .

- Inflammation Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.